N-Lignoceroyl-DL-dihydrosphingosine
Description
N-Lignoceroyl-DL-dihydrosphingosine is a subtype of dihydroceramide (B1258172), characterized by a sphingoid base (dihydrosphingosine) linked to lignoceric acid, a saturated 24-carbon fatty acid. sigmaaldrich.com It belongs to the larger class of sphingolipids, which are essential components of cellular membranes and active participants in cell signaling. numberanalytics.commdpi.com As a specific dihydroceramide, its identity is defined by the very-long-chain fatty acid attached to the dihydrosphingosine backbone.
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLYVSYSBPLDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407550 | |
| Record name | Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92545-07-8 | |
| Record name | Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Interconversions of N Lignoceroyl Dl Dihydrosphingosine
The journey of N-Lignoceroyl-DL-dihydrosphingosine begins with the de novo sphingolipid biosynthesis pathway, a fundamental cellular process that constructs sphingolipids from simpler precursors. This pathway culminates in the formation of dihydroceramides, including the specific N-lignoceroyl variant.
De Novo Sphingolipid Biosynthesis Pathway and Dihydroceramide (B1258172) Formation
The initial stages of sphingolipid synthesis are critical, laying the foundation for the diverse array of complex sphingolipids found in cells.
The very first and rate-limiting step in de novo sphingolipid biosynthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) . nih.govnih.gov This enzyme, a heterodimer composed of SPTLC1 and SPTLC2 subunits, orchestrates the condensation of L-serine and palmitoyl-CoA. nih.gov This reaction, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, results in the formation of 3-ketodihydrosphingosine, the foundational long-chain base for most sphingolipids. nih.gov
Following its synthesis, 3-ketodihydrosphingosine is rapidly converted to sphinganine (B43673) , also known as dihydrosphingosine. This reduction reaction is catalyzed by the enzyme 3-ketodihydrosphingosine reductase (KDSR) , which utilizes NADPH as a cofactor. nih.gov This step is crucial as it produces the sphingoid base backbone that will be further modified in subsequent reactions.
The final step in the formation of this compound involves the N-acylation of the newly formed dihydrosphingosine. This critical reaction is carried out by a family of enzymes known as Ceramide Synthases (CerS) .
Mammals possess six distinct CerS isoforms (CerS1-6), each exhibiting a unique tissue distribution and, importantly, a high degree of specificity for the acyl-CoA chain length they utilize. This isoform specificity is a key determinant of the acyl chain composition of the resulting ceramide and dihydroceramide molecules within a particular cell or tissue.
Table 1: Ceramide Synthase Isoform Acyl-CoA Specificity and Primary Tissue Distribution
| Ceramide Synthase Isoform | Primary Acyl-CoA Specificity | Primary Tissue Distribution |
|---|---|---|
| CerS1 | C18:0 (Stearoyl-CoA) | Brain, Skeletal Muscle |
| CerS2 | C22:0-C24:0 (Very long-chain) | Ubiquitous, high in liver and kidney |
| CerS3 | C26:0 and longer (Ultra long-chain) | Skin, Testis |
| CerS4 | C18:0-C20:0 | Ubiquitous |
| CerS5 | C16:0 (Palmitoyl-CoA) | Ubiquitous, high in lung |
| CerS6 | C14:0-C16:0 | Ubiquitous |
The synthesis of this compound specifically requires the utilization of lignoceroyl-CoA , a 24-carbon saturated fatty acyl-CoA. Based on the known substrate specificities of the CerS isoforms, CerS2 is the primary enzyme responsible for catalyzing the N-acylation of dihydrosphingosine with lignoceroyl-CoA. Studies have shown that CerS2 has a strong preference for very long-chain fatty acyl-CoAs, including C22:0, C24:0 (lignoceroyl), and C26:0.
N-Acylation of Dihydrosphingosine to N-Lignoceroyl-dihydrosphingosine by Ceramide Synthases (CerS)
Conversion of this compound to N-Lignoceroyl-sphingosine (Ceramide)
While this compound is a stable and functional molecule in its own right, it can also serve as a precursor for the formation of N-lignoceroyl-sphingosine, more commonly known as a ceramide. This conversion involves the introduction of a double bond into the sphingoid base backbone.
The enzyme responsible for this transformation is dihydroceramide desaturase (DEGS) . nih.gov This enzyme catalyzes the introduction of a C4-C5 trans double bond into the dihydrosphingosine backbone of this compound. This desaturation step is a critical modification that converts the dihydroceramide into a ceramide, a class of lipids with distinct and potent signaling properties. The activity of dihydroceramide desaturase is dependent on cofactors such as NADPH and molecular oxygen. nih.govnih.gov While the enzyme acts on a variety of dihydroceramide species, its efficiency can be influenced by the length of the N-acyl chain. wikipedia.org
Dihydroceramide Desaturase Enzyme Activity
The conversion of this compound to its corresponding ceramide is a critical step catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1). This enzyme introduces a trans double bond at the 4,5-position of the dihydrosphingosine backbone. scilit.comwikipedia.org The activity of DEGS1 is dependent on cofactors such as NAD(P)H and oxygen. nih.gov
Research suggests that the efficiency of DEGS1 may vary depending on the acyl chain length of the dihydroceramide substrate. There is evidence to suggest that the conversion of C24:0 dihydroceramide to C24:0 ceramide might be less efficient compared to dihydroceramides with shorter acyl chains. nih.gov This is supported by observations that inhibition or degradation of DEGS1 leads to a more pronounced decrease in C24:0 ceramide levels compared to other ceramide species. nih.gov
Inhibition of DEGS1 activity has been a valuable tool for studying the roles of dihydroceramides. The compound GT11 is a known inhibitor of dihydroceramide desaturase, with a reported IC50 of 23 nM in primary cultured cerebellar neurons. nih.gov Another compound, C8-cyclopropenylceramide (C8-CPPC), has also been shown to be a potent inhibitor of this enzyme. nih.gov
Functional Implications of the Desaturation Step
The desaturation of this compound to N-lignoceroyl-sphingosine is not merely a structural modification but a crucial event that dramatically alters the biological activity of the molecule. Dihydroceramides and ceramides (B1148491) have distinct and often opposing roles in cellular processes.
Accumulation of dihydroceramides, including N-lignoceroyl-dihydrosphingosine, due to DEGS1 inhibition or dysfunction, has been linked to various cellular effects. Studies have shown that elevated levels of endogenous dihydroceramides can lead to cell cycle arrest at the G0/G1 phase and inhibit cell growth. nih.govnih.gov Furthermore, an increase in specific dihydroceramides, such as C22:0- and C24:0-dihydroceramides, has been correlated with cytotoxicity in certain cancer cell lines. nih.gov
Conversely, the product of the desaturation reaction, ceramide, is a well-established bioactive lipid involved in signaling pathways that regulate apoptosis, cell differentiation, and stress responses. Therefore, the activity of DEGS1 plays a pivotal role in maintaining the balance between these two classes of sphingolipids and, consequently, in determining cell fate.
Salvage Pathway Interactions of Dihydrosphingolipids
In addition to the de novo synthesis pathway, cells can also produce ceramides through the salvage pathway. This pathway involves the reuse of sphingoid bases that are generated from the breakdown of complex sphingolipids. wikipedia.orgresearchgate.netnih.gov Sphingosine (B13886), derived from the degradation of sphingolipids like sphingomyelin (B164518) and glucosylceramide, can be re-acylated by ceramide synthases to form ceramide.
While the salvage pathway primarily utilizes sphingosine, the intermediates of the de novo pathway, such as dihydrosphingosine, are also substrates for ceramide synthases. The salvage pathway is estimated to contribute significantly to the total sphingolipid pool, with estimates ranging from 50% to 90% of sphingolipid biosynthesis. wikipedia.org This highlights the importance of recycling in maintaining cellular sphingolipid homeostasis. Dihydrosphingolipids, including this compound, are integral to this metabolic network, serving as both products of de novo synthesis and precursors to other sphingolipids.
Stereoisomeric Considerations in this compound Metabolism
The "DL" in this compound signifies that it is a racemic mixture of the D- and L-stereoisomers of N-lignoceroyl-dihydrosphingosine. The stereochemistry of the sphingoid base is a critical determinant of its metabolic fate.
In biological systems, the naturally occurring stereoisomer is the D-erythro form. Enzymes involved in sphingolipid metabolism exhibit a high degree of stereospecificity. Studies have demonstrated that the L-erythro enantiomers of sphinganine (dihydrosphingosine) and dihydroceramides are generally not utilized as substrates by the enzymes of the biosynthetic pathway, such as ceramide synthase and dihydroceramide desaturase.
In contrast, the L-threo diastereomer of sphinganine can be acylated by dihydroceramide synthase. However, the subsequent metabolism of L-threo-dihydroceramide differs from its D-erythro counterpart. While it can be converted to dihydro-sphingomyelin, it is not a substrate for glucosylceramide synthase. This enzymatic selectivity ensures the stereochemical integrity of the sphingolipids synthesized by the cell and underscores the importance of the D-erythro configuration for proper metabolic processing. Therefore, in the context of this compound, it is primarily the D-erythro isomer that is expected to be efficiently metabolized through the pathways described.
Table 2: Metabolic Fate of Dihydrosphingosine Stereoisomers
| Stereoisomer | Acylation by Ceramide Synthase | Desaturation by DEGS1 | Further Metabolism |
| D-erythro | Yes | Yes | Substrate for sphingomyelin and glucosylceramide synthesis |
| L-erythro | No | No | Not significantly metabolized |
| L-threo | Yes | - | Can be converted to dihydro-sphingomyelin, but not glucosylceramide |
This table summarizes the differential metabolism of the stereoisomers of dihydrosphingosine.
Cellular and Subcellular Functions of N Lignoceroyl Dl Dihydrosphingosine
Role as a Precursor for Complex Sphingolipids
N-Lignoceroyl-DL-dihydrosphingosine is synthesized in the endoplasmic reticulum through the acylation of a sphinganine (B43673) (dihydrosphingosine) backbone with a lignoceroyl-CoA. physiology.org This dihydroceramide (B1258172) sits (B43327) at a key branch point, from which it can be directed toward the synthesis of two major classes of complex sphingolipids: sphingomyelins and glycosphingolipids.
The conversion of this compound to sphingomyelin (B164518) primarily proceeds through a two-step process. First, the enzyme dihydroceramide desaturase 1 (DES1) introduces a critical C4-C5 trans-double bond into the dihydrosphingosine backbone, converting the dihydroceramide into N-lignoceroyl-sphingosine (a ceramide). nih.govresearchgate.net This newly formed ceramide is then transported to the Golgi apparatus, where sphingomyelin synthase transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to the ceramide, yielding sphingomyelin.
However, research has also revealed an alternative, more direct pathway. Sphingomyelin synthases can utilize dihydroceramides, including this compound, as a substrate to produce dihydrosphingomyelin (DHSM). nih.govnih.gov DHSM is typically a minor component of cellular membranes but its levels can increase significantly when DES1 activity is inhibited. nih.gov This indicates that this compound is a direct precursor for both ceramide-derived sphingomyelin and the less abundant dihydrosphingomyelin. nih.gov
The pathway to glycosphingolipid synthesis also hinges on the initial desaturation of this compound. The same enzyme, dihydroceramide desaturase (DES1), must first convert it to N-lignoceroyl-sphingosine (ceramide). nih.govnih.gov This desaturation step is a critical prerequisite for glycosylation.
Once formed, the ceramide molecule serves as the acceptor substrate for a variety of glycosyltransferases located in the Golgi apparatus. The synthesis of most glycosphingolipids is initiated by the transfer of a glucose or galactose molecule to ceramide, forming glucosylceramide or galactosylceramide, respectively. These molecules are the foundational structures that are subsequently elongated and modified by the addition of other monosaccharides to create the vast diversity of complex glycosphingolipids. nih.gov Therefore, this compound is an essential, albeit indirect, precursor for the entire family of glycosphingolipids.
Involvement in Membrane Organization and Biophysics
The biophysical properties of this compound, particularly its very long lignoceroyl (C24:0) acyl chain and saturated sphingoid base, significantly influence the structure and organization of lipid membranes.
To understand its biophysical impact, N-lignoceroyl-dihydrosphingosine (referred to in studies as Cer NdS) has been incorporated into model lipid membranes designed to mimic the lipid composition of the skin's stratum corneum. mdpi.com These models typically consist of the ceramide, cholesterol, and a mixture of free fatty acids. mdpi.comnih.gov The absence of the C4-C5 trans-double bond in the dihydrosphingosine base, compared to a standard sphingosine (B13886) base, is a key structural variable in these studies. mdpi.com By systematically comparing membranes containing Cer NdS with those containing its unsaturated counterpart (Cer NS), researchers can isolate the specific effects of this double bond on membrane properties.
X-ray diffraction (XRD) studies on model membranes provide detailed insights into the lamellar organization, which is the layered arrangement of lipid bilayers. In models containing N-lignoceroyl-dihydrosphingosine (Cer NdS), cholesterol, and free fatty acids, a distinct lamellar structure known as the short-periodicity phase (SPP) is observed. mdpi.com This phase is characterized by a specific repeating distance, or d-spacing, between the lipid layers.
The table below, based on data from model stratum corneum lipid systems, shows the lamellar d-spacing for membranes containing different ceramide species, highlighting the structural contribution of N-lignoceroyl-dihydrosphingosine. mdpi.com
| Ceramide Species in Model Membrane | Lamellar Phase Type | d-spacing (nm) |
| N-lignoceroyl-dihydrosphingosine (Cer NdS) | Short-Periodicity Phase (SPP) | 5.38 |
| N-lignoceroyl-sphingosine (Cer NS) | Short-Periodicity Phase (SPP) | 5.37 |
| (R)-α-hydroxy-lignoceroyl-dihydrosphingosine (Cer AdS) | Short-Periodicity Phase (SPP) | 5.39 |
This interactive table is based on data from studies of model lipid membranes. The d-spacing values represent the repeat distance of the lamellar phase.
Fourier-transform infrared spectroscopy (FTIR) is used to probe the lateral packing and conformational order of the lipid acyl chains within the membrane. The methylene (B1212753) scissoring (δCH₂) and rocking vibrations are particularly sensitive to how tightly the lipid chains are packed together.
In model membranes containing N-lignoceroyl-dihydrosphingosine (Cer NdS), FTIR analysis at physiological temperature (32 °C) reveals splitting in both the methylene scissoring and rocking bands. mdpi.com This splitting is a definitive indicator of a highly ordered and tightly packed orthorhombic subcell structure. This tight packing is crucial for forming an effective permeability barrier. As the temperature increases, this orthorhombic packing transitions to a less ordered hexagonal phase. mdpi.comacs.org
The table below summarizes the lateral packing characteristics observed in model membranes containing N-lignoceroyl-dihydrosphingosine and a related ceramide. mdpi.com
| Ceramide Species in Model Membrane | Lateral Packing at 32°C | Key Spectroscopic Feature |
| N-lignoceroyl-dihydrosphingosine (Cer NdS) | Orthorhombic | Split in δCH₂ scissoring band |
| N-lignoceroyl-sphingosine (Cer NS) | Orthorhombic | Split in δCH₂ scissoring band |
This interactive table is based on FTIR data from model lipid systems. Orthorhombic packing signifies a higher degree of order and tighter packing than a hexagonal phase.
The data indicate that, similar to its unsaturated analog, N-lignoceroyl-dihydrosphingosine promotes the formation of highly ordered, dense lipid domains essential for the structural integrity of membranes. mdpi.com
Potential Modulatory Roles in Cellular Processes via downstream products
The primary significance of this compound in cellular function stems from its role as a direct precursor to bioactive ceramides (B1148491) and its contribution to the physical properties of cellular membranes. These downstream effects can influence a multitude of cellular events, from signal transduction to membrane trafficking.
Precursor to Bioactive Ceramide Species
This compound is a key intermediate in the de novo synthesis pathway of ceramides. nih.govthemedicalbiochemistrypage.org This pathway is a fundamental process occurring at the endoplasmic reticulum for the production of the sphingolipid backbone. nih.govnih.gov
The conversion of this compound to its corresponding ceramide, N-lignoceroyl-sphingosine (also known as C24 ceramide), is catalyzed by the enzyme dihydroceramide desaturase 1 (DES1). nih.gov This enzyme introduces a critical double bond into the dihydrosphingosine backbone, transforming the dihydroceramide into a ceramide. nih.gov The resulting C24 ceramide is a very-long-chain ceramide that is abundant in certain cell types and plays a significant role in various biological processes, including the regulation of cell growth, differentiation, and apoptosis. caymanchem.com
The generation of different ceramide species from their dihydroceramide precursors is a regulated process that allows cells to produce specific ceramides with distinct biophysical impacts and signaling roles. nih.gov The activity of ceramide synthases, which attach the lignoceroyl fatty acid chain to the dihydrosphingosine base, and the subsequent action of DES1 are therefore critical control points in cellular sphingolipid metabolism. nih.govnih.gov
Table 1: Key Enzymes in the Conversion of this compound to Ceramide
| Enzyme Name | Substrate | Product | Cellular Location | Function |
| Ceramide Synthase | Dihydrosphingosine, Lignoceroyl-CoA | N-Lignoceroyl-dihydrosphingosine | Endoplasmic Reticulum | Acylation of the sphingoid base |
| Dihydroceramide Desaturase 1 (DES1) | N-Lignoceroyl-dihydrosphingosine | N-Lignoceroyl-sphingosine (C24 Ceramide) | Endoplasmic Reticulum | Introduction of a C4-C5 trans-double bond |
Modulation of Membrane Biophysical Properties
Both this compound and its downstream product, C24 ceramide, have a profound impact on the biophysical properties of cellular membranes. The presence of the long, saturated 24-carbon lignoceroyl chain is a key determinant of this influence.
Saturated ceramides, particularly those with very-long-acyl chains like lignoceric acid, are known to have a strong ordering effect on fluid phospholipid membranes. nih.govutl.pt They increase the packing density of lipids and can promote the separation of the membrane into distinct domains, often referred to as gel-phase or ceramide-rich domains. nih.gov Research indicates that the lignoceroyl chain can adopt a tightly packed orthorhombic arrangement at physiological temperatures, which contributes significantly to membrane rigidity.
The conversion of this compound to C24 ceramide further enhances these effects. The introduction of the double bond by DES1 alters the geometry and hydrogen bonding capabilities of the sphingoid base headgroup, which can lead to even more stable and ordered membrane domains. Very-long-chain ceramides have been shown to form interdigitated phases, where the long acyl chains of the ceramide interlock with the acyl chains of phospholipids (B1166683) in the opposing leaflet of the membrane bilayer. nih.gov This interdigitation can lead to the formation of unique membrane structures, such as tubular invaginations or vesicles. nih.gov
These alterations in membrane biophysics have significant functional consequences. The formation of ceramide-rich platforms can serve to organize and concentrate signaling proteins, thereby facilitating or inhibiting specific signal transduction pathways. utl.pt Furthermore, changes in membrane fluidity, order, and curvature can impact membrane trafficking events such as endocytosis, exocytosis, and vesicle fusion.
Table 2: Biophysical Effects of Lignoceroyl-Containing Sphingolipids on Membranes
| Property | Effect | Consequence |
| Membrane Order | Increased | Enhanced membrane rigidity and stability |
| Lipid Packing | Tighter packing (orthorhombic) | Reduced membrane fluidity and permeability |
| Phase Separation | Promotion of gel/fluid phase separation | Formation of ceramide-rich domains |
| Membrane Morphology | Potential for interdigitation and tubular structures | Alterations in cell and organelle shape |
Enzymatic Activities and Regulatory Mechanisms Associated with N Lignoceroyl Dl Dihydrosphingosine
Assays for Dihydroceramide (B1258172) Desaturase Activity Utilizing N-Lignoceroyl-DL-dihydrosphingosine as a Substrate
Dihydroceramide desaturase (DES) is a critical enzyme that introduces a 4,5-trans double bond into the sphingoid backbone of dihydroceramides to form ceramides (B1148491). nih.gov The activity of this enzyme is crucial for maintaining the appropriate balance between dihydrosphingolipids and sphingolipids. nih.gov
Methodological Approaches for Enzyme Activity Measurement
The activity of dihydroceramide desaturase can be measured using various in vitro and in situ methods. A common in vitro assay utilizes a truncated and labeled dihydroceramide analog, such as N-C8:0-d-erythro-dihydroceramide (C8-dhCer), as a substrate for the enzyme, often sourced from rat liver microsomes. nih.gov The enzymatic reaction's progress is monitored by measuring the formation of a labeled byproduct, such as tritiated water, which is generated when a tritiated substrate is used. nih.gov This method involves incubating the enzyme with the labeled substrate and cofactors like NADH, followed by separation of the product for quantification via techniques like liquid scintillation counting. nih.gov
Another approach involves in situ assays within cultured cells. For instance, SMS-KCNR neuroblastoma cells can be treated with a water-soluble, nonnatural dihydroceramide analog like C12-dhCCPS. nih.gov After a specific incubation period, the cells are harvested, lipids are extracted, and the amount of the resulting product, C12-CCPS, is quantified using mass spectrometry. nih.gov This in situ method provides insights into enzyme activity within a cellular context. nih.gov
| Assay Type | Substrate Example | Methodology | Detection Method |
| In Vitro | N-C8:0-d-erythro-dihydroceramide (C8-dhCer) | Incubation with rat liver microsomes and cofactors. nih.gov | Measurement of formed tritiated water via liquid scintillation counting. nih.gov |
| In Situ | C12-dhCCPS | Addition to cultured cells (e.g., SMS-KCNR neuroblastoma cells) for a set time. nih.gov | Quantification of the product (C12-CCPS) by mass spectrometry after lipid extraction. nih.gov |
Modulation of Ceramide Synthase Activity by N-Lignoceroyl-CoA
Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to produce dihydroceramides or ceramides. nih.govnih.gov These enzymes are central to sphingolipid metabolism, and their activity is subject to various regulatory mechanisms. nih.gov
Substrate Specificity and Kinetic Parameters
A defining characteristic of the CerS family is their distinct specificity for fatty acyl-CoAs of varying chain lengths. nih.govnih.gov For example, CerS2 preferentially utilizes very-long-chain fatty acyl-CoAs such as C22:0-CoA and C24:0-CoA, while CerS5 shows a preference for C16:0-CoA. nih.govnih.gov This specificity is determined by a region of approximately 150 amino acids within the Tram-Lag-CLN8 (TLC) domain of the enzyme. nih.gov The activity for the synthesis of lignoceroylsphingosine has been compared with that for stearoylsphingosine in both brain and liver microsomes. nih.gov Despite the different relative abundance of ceramide species in these tissues, the activity for lignoceroylsphingosine synthesis was not found to be more enriched in the brain than in the liver. nih.gov
The kinetic parameters of CerS enzymes, such as the Michaelis constant (Km) and maximum velocity (Vmax), are influenced by factors like phosphorylation. Phosphorylation has been shown to be particularly important for the catalytic activity of CerS2, primarily by increasing its Vmax value. nih.gov
| Ceramide Synthase Isoform | Preferred Acyl-CoA Substrate(s) |
| CerS1 | C18:0-CoA (Stearoyl-CoA) nih.gov |
| CerS2 | C22:0-CoA, C24:0-CoA nih.govnih.gov |
| CerS4 | C18:0-CoA, C20:0-CoA |
| CerS5 | C16:0-CoA nih.govnih.gov |
| CerS6 | C14:0-CoA, C16:0-CoA |
Regulation of Ceramide Synthase Expression and Function
The regulation of CerS activity is multifaceted and includes post-translational modifications and control of gene expression. biorxiv.org Phosphorylation is a key regulatory mechanism. nih.govnih.gov For instance, the activity of CerS2, CerS5, and CerS6 is modulated by phosphorylation in their C-terminal regions. nih.gov Dephosphorylation of endogenous ceramide synthases in the mouse brain resulted in a significant reduction in activity towards C22:0/C24:0-CoAs, the preferred substrates of CerS2. nih.gov Casein kinase 2 (CK2) has been identified as a regulator of ceramide production, suggesting its role in controlling the early steps of the sphingolipid pathway. nih.gov
CerS expression is also tissue-specific, which in turn dictates the ceramide and downstream sphingolipid metabolite profiles in different tissues. nih.gov Studies in mice have shown that CerS expression levels can predict the abundance of specific ceramide species within a given tissue. nih.gov Furthermore, the expression of CerS genes can be influenced by external stimuli. For example, endotoxin (B1171834) (LPS) has been shown to increase the activity and mRNA levels of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid synthesis, in a tissue-specific manner. fao.org
Interregulation within the Sphingolipid Metabolic Network
The sphingolipid metabolic network is a highly interconnected system where the levels of various metabolites can influence the activity of different enzymes. nih.govwikipathways.org Ceramide sits (B43327) at the heart of this network, being a precursor for more complex sphingolipids and also a product of their breakdown. nih.govnih.gov The balance between synthesis and degradation pathways is crucial for maintaining cellular homeostasis. nih.gov
The generation of ceramide is a key regulatory point. nih.gov The levels of substrates, such as N-lignoceroyl-CoA, and the expression and activity of the six ceramide synthase isoforms collectively determine the specific ceramide species produced. nih.gov The balance between different sphingolipid components is critical for normal cellular processes. For instance, in cotton fiber cells, the overexpression of a specific ceramide synthase not only altered the levels of its direct products but also affected the concentrations of upstream intermediates like sphingosine-1-phosphate (S1P) and sphingosine (B13886). frontiersin.org This highlights the intricate feedback and feed-forward loops that exist within the sphingolipid metabolic pathway, where a change in one part of the network can have cascading effects on others. frontiersin.org This interconnectedness ensures that cells can dynamically regulate the levels of various bioactive sphingolipids in response to different physiological and pathological conditions. nih.gov
Analytical Methodologies for the Study of N Lignoceroyl Dl Dihydrosphingosine
Quantitative Determination and Profiling of Dihydroceramide (B1258172) Species
The quantitative analysis and profiling of dihydroceramide species like N-Lignoceroyl-DL-dihydrosphingosine from complex biological matrices require high-resolution separation and detection methods. These techniques are essential for distinguishing between closely related molecular species that may have distinct biological functions.
High-Performance Liquid Chromatography (HPLC) for Molecular Species Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of individual dihydroceramide molecular species. Reversed-phase HPLC, in particular, is highly effective for separating ceramides (B1148491) and dihydroceramides based on the length and saturation of their N-acyl chains.
A common approach involves the derivatization of the lipid molecules with a fluorescent tag, such as anthroyl cyanide, prior to analysis. This enhances detection sensitivity, allowing for the quantification of species at the picomole level. For instance, a method was developed that completely separated anthroyl derivatives of dihydroceramides with C16, C18, C20, C22, and C24 saturated N-acyl chains using a reversed-phase column and a fluorescence detector. This method enables the detailed profiling of dihydroceramide composition in cellular extracts.
Challenges can arise as some ceramide species containing monoenoic acyl chains may co-elute with saturated dihydroceramide species, requiring careful optimization of chromatographic conditions or complementary analytical methods for unambiguous identification.
Mass Spectrometry (MS) and HPLC-MS/MS for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS/MS), stands as the gold standard for the definitive identification and precise quantification of this compound and other dihydroceramides. creative-proteomics.com This powerful combination leverages the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov
In a typical LC-MS/MS workflow, lipids extracted from a biological sample are first separated on an HPLC column. The eluate is then introduced into the mass spectrometer, where molecules are ionized (commonly via electrospray ionization - ESI) and fragmented. The specific fragmentation patterns and mass-to-charge ratios of the parent and daughter ions allow for unambiguous identification of individual lipid species.
Multiple Reaction Monitoring (MRM) is a targeted approach used in triple quadrupole mass spectrometers for highly sensitive and specific quantification. This technique involves monitoring a specific precursor-to-product ion transition for each analyte. For the analysis of a range of ceramide and dihydroceramide species, including those with C14, C16, C18, C18:1, C20, C24, and C24:1 acyl chains, a single chromatographic run of about 21 minutes can be sufficient. nih.gov Non-physiological odd-chain ceramides, such as C17 and C25 ceramides, are often used as internal standards to ensure accuracy and correct for variations in sample preparation and instrument response. nih.gov
The high resolution of modern mass spectrometers, such as quadrupole time-of-flight (QTOF) instruments, has revealed an extensive diversity of ceramide and dihydroceramide structures in biological samples, including numerous skeletal isomers. avantiresearch.com
Table 1: LC-MS/MS Parameters for Dihydroceramide Analysis
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase HPLC |
| Column | C8 or C18 analytical column |
| Mobile Phases | Typically a gradient of water/formic acid and acetonitrile/isopropanol/formic acid nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standards | Non-physiological odd-chain ceramides (e.g., C17-ceramide) nih.gov |
Thin-Layer Chromatography (TLC) for Lipid Fractionation
Thin-Layer Chromatography (TLC) is a valuable and straightforward technique for the initial fractionation of lipids from biological extracts. nih.govcosmeticsandtoiletries.com It allows for the separation of different lipid classes, such as ceramides and diacylglycerols, from other neutral lipids and phospholipids (B1166683) on a silica (B1680970) gel plate. nih.gov
In the context of this compound analysis, TLC can be used as a preparatory step to isolate the ceramide and dihydroceramide fraction before more detailed analysis by HPLC or MS. The separation is based on the differential polarity of the lipid molecules, which affects their migration distance on the TLC plate with a given solvent system. Complexing agents like borate (B1201080) and arsenite can be incorporated into the silica gel to improve the separation of compounds based on the number and stereochemistry of hydroxyl groups. cosmeticsandtoiletries.com
While TLC is effective for class separation, it generally lacks the resolution to separate individual molecular species within the dihydroceramide class, a task better suited for HPLC.
Preparation and Application of Labeled and Synthetic this compound Standards
The availability of pure, well-characterized standards is a prerequisite for accurate quantification and method validation in analytical chemistry. This is particularly true for lipidomics, where synthetic standards of compounds like this compound are indispensable.
Semi-Synthetic and Total Synthetic Approaches for Compound Generation
This compound and its analogs can be generated through both semi-synthetic and total synthetic routes.
Semi-synthesis: This approach often starts from a readily available sphingoid base. Dihydroceramides can be semi-synthesized by N-acylation of a sphinganine (B43673) (dihydrosphingosine) precursor. This method is widely used to create a panel of standard materials with varying N-acyl chain lengths (e.g., C16, C18, C20, C22, C24) for use in developing and validating analytical methods like HPLC.
Total Synthesis: A total synthesis approach builds the molecule from simpler, achiral starting materials. One reported method for synthesizing ceramides involves the acylation of an amino-hydroxy-octadecenoate ester with the desired fatty acid (e.g., lignoceroyl chloride), followed by chromatographic separation of the resulting diastereomers and subsequent reduction to yield the final ceramide. nih.gov A similar strategy can be applied to produce the saturated dihydrosphingosine backbone. Chemical synthesis typically involves the acylation of dihydrosphingosine with lignoceroyl chloride under alkaline conditions, followed by purification using chromatographic techniques. These synthetic routes can also be adapted to introduce isotopic labels (e.g., ³H, ¹⁴C) into the molecule, creating invaluable tools for metabolic studies. nih.gov
Application in Enantiomer Separation and Detection Technologies
This compound is commercially available as a racemic mixture of the D- and L-enantiomers. sigmaaldrich.com This racemic standard is specifically useful for the development and evaluation of analytical technologies designed to separate and detect enantiomers of dihydroceramides. sigmaaldrich.com
The separation of enantiomers, which are non-superimposable mirror images of each other, requires a chiral environment. In HPLC, this is achieved through several strategies:
Chiral Stationary Phases (CSPs): The HPLC column is packed with a chiral material that interacts differently with each enantiomer, leading to different retention times.
Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with a pure chiral agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. chiralpedia.com
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. chiralpedia.com
The availability of a well-defined racemic standard like this compound is essential for testing the efficacy of these chiral separation methods for dihydroceramide analysis.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-Tetracosanoyl-DL-dihydrosphingosine |
| Dihydrosphingosine |
| Sphinganine |
| Ceramide |
| Diacylglycerol |
| N-palmitoyl sphingosine (B13886) |
| N-nervonoyl sphingosine |
| N-lignoceroyl sphingosine |
| C17-ceramide |
| C25-ceramide |
Use of Deuterated Standards in Quantitative Lipidomics
Quantitative lipidomics, particularly when employing mass spectrometry (MS), relies heavily on the use of internal standards to ensure accuracy and reproducibility. Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). nih.govnih.gov These standards are ideal for quantitative analysis because they are chemically identical to the endogenous analytes but have a higher mass, allowing them to be distinguished by a mass spectrometer. nih.gov
The primary role of a deuterated internal standard, such as a deuterated version of this compound, is to correct for analyte loss during sample preparation and for variations in ionization efficiency in the mass spectrometer. nih.govcaymanchem.com By adding a known quantity of the deuterated standard to a sample at the earliest stage of processing, the ratio of the endogenous (non-deuterated) analyte to the deuterated standard can be measured. This ratio remains constant even if material is lost during extraction, and it normalizes for fluctuations in instrument response, thus enabling precise quantification. sigmaaldrich.com
Commercial availability of deuterated lipid mixtures, including various classes such as sphingolipids, glycerolipids, and fatty acids, has streamlined the process of comprehensive lipid analysis. caymanchem.com These mixtures, often prepared gravimetrically and supplied in sealed ampules under an inert atmosphere, serve as multiplexed internal standards for broad-scale lipidomics studies. caymanchem.comsigmaaldrich.com For instance, mixtures containing deuterated C16, C18, and C24 ceramides are used to quantify ceramides relevant in various biological contexts. sigmaaldrich.com The use of deuterium labeling has been fundamental in structural characterization and in determining the metabolic pathways and turnover rates of specific lipids in complex biological systems like myelin. nih.govnih.gov In some studies, custom-synthesized deuterated ceramides have been used to analyze the permeability profile of exogenous ceramides in the skin. researchgate.net
Table 1: Role of Deuterated Standards in Quantitative Lipidomics
| Feature | Description | Benefit in Quantitative Analysis |
|---|---|---|
| Co-elution | The deuterated standard has nearly identical chromatographic properties to the native analyte. | Ensures that both standard and analyte experience the same matrix effects during ionization. |
| Mass Difference | Easily distinguished from the native analyte by its higher mass in the mass spectrometer. | Allows for simultaneous detection and independent measurement of the analyte and standard. |
| Correction Factor | A known amount is added to the sample before extraction and analysis. | Corrects for sample loss during preparation and variations in instrument signal intensity. |
| Accuracy | Provides a reliable method for absolute or relative quantification of lipid species. | Increases the precision and accuracy of measurements across different samples and batches. |
Biophysical Techniques for Membrane Characterization in Model Systems
Model membranes composed of defined lipid mixtures, including this compound, are essential tools for understanding the biophysical properties and structural organization of biological barriers like the stratum corneum. Techniques such as X-ray and neutron diffraction, alongside FTIR spectroscopy, provide detailed molecular-level insights into these systems.
Studies on model systems mimicking the stratum corneum, which contain ceramides, cholesterol, and free fatty acids, have used these techniques to characterize the lipid organization. Neutron diffraction studies on complex lipid mixtures have identified a lamellar phase with a repeat distance of 5.4 nm. bohrium.comnih.gov By using contrast variation with deuterated water (D₂O), a scattering length density profile can be calculated, confirming a typical bilayer arrangement. nih.gov
A key advantage of neutron diffraction is the ability to use selectively deuterated lipids to pinpoint the location and conformation of specific molecules within the bilayer. bohrium.comnih.gov In a landmark study, a portion of ceramide NS was replaced with its deuterated counterpart (dCER NS). nih.gov The resulting neutron scattering profile demonstrated a symmetric arrangement of the ceramides, with their acyl chains interdigitating in the center of the unit cell. bohrium.com Other diffraction studies on ceramide-containing models have identified the coexistence of multiple lamellar phases, such as a short-periodicity phase (SPP) and a long-periodicity phase (LPP). bohrium.comnih.gov For example, a model containing N-(non-hydroxy-tetracosanoyl)-phytosphingosine (a C24 ceramide) showed two coexisting phases at 32°C with repeat spacings of 54.2 Å (5.42 nm) and 43.0 Å (4.3 nm). nih.gov
Table 2: Lamellar Structural Parameters from Diffraction Studies of Ceramide-Containing Model Membranes
| Model System Components | Technique | Observed Lamellar Periodicity (d-spacing) | Key Finding |
|---|---|---|---|
| Synthetic Ceramides, Cholesterol, Free Fatty Acids | Neutron Diffraction | 5.4 nm | Revealed a symmetric bilayer with interdigitating ceramide acyl chains. bohrium.comnih.gov |
| CER[NP]-C24, Cholesterol, Tetracosanoic Acid | Neutron Diffraction | 54.2 Å and 43.0 Å | Coexistence of two distinct lamellar phases, proposed to contain ceramides in hairpin and V-shaped conformations, respectively. nih.gov |
| N-lignoceryl sphingomyelin (B164518) (C24:0-SM) | X-ray Diffraction | 71.1 Å (at 22°C) to 80.2 Å (at 40°C) | The bilayer periodicity increases significantly with temperature, indicating phase transitions. nih.gov |
Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides detailed information about the conformational order of lipid acyl chains and the intermolecular hydrogen-bonding network within the lipid headgroup region. acs.orgmdpi.com The technique is highly sensitive to the local molecular environment and is used to study phase transitions and domain formation in lipid membranes. nih.gov
The primary spectral regions of interest for ceramide analysis are:
CH₂ Stretching Vibrations (~2800-3000 cm⁻¹): The frequencies of the asymmetric (νₐs CH₂) and symmetric (νₛ CH₂) stretching modes are sensitive to the population of gauche and trans conformers in the hydrocarbon chains. Lower frequencies (e.g., ~2850 cm⁻¹) indicate a high degree of conformational order with chains in an all-trans state, typical of a solid-ordered or gel phase with orthorhombic packing. acs.orgnih.gov Higher frequencies indicate chain disorder (gauche conformers), characteristic of a liquid-disordered phase.
Amide I and Amide II Bands (~1500-1700 cm⁻¹): These bands arise from vibrations within the amide linkage of the ceramide headgroup. The Amide I band (mainly C=O stretching) and Amide II band (N-H bending coupled with C-N stretching) are sensitive to hydrogen bonding. acs.org Splitting of the Amide I band into two components is indicative of strong intermolecular hydrogen bonding between adjacent ceramide headgroups, often associated with a highly ordered orthorhombic subcell structure. acs.orgnih.gov
FTIR studies on hydrated non-hydroxy fatty acid (NFA) ceramides, a class that includes this compound, show that at low temperatures, the lipid chains are highly ordered and packed in an orthorhombic subcell. acs.org As temperature increases, they can undergo a transition to a hexagonally packed phase before melting into a disordered state. acs.org The splitting of the amide bands in NFA ceramides confirms the presence of a robust hydrogen-bonding network, which is critical for the structural integrity of lipid barriers like the stratum corneum. acs.orgnih.gov By using deuterated fatty acids, FTIR can also be used to simultaneously monitor the organization of different lipid components within a mixed model membrane, revealing the formation of separate, highly ordered domains of ceramides and fatty acids. nih.govnih.gov
Table 3: Interpretation of FTIR Vibrational Modes in Ceramide Systems
| Vibrational Mode | Frequency Range (cm⁻¹) | Molecular Interpretation |
|---|---|---|
| CH₂ Asymmetric Stretch | ~2917 - 2920 | Highly ordered all-trans chains (Orthorhombic packing) |
| CH₂ Symmetric Stretch | ~2850 | Highly ordered all-trans chains (Orthorhombic packing) |
| CH₂ Asymmetric Stretch | > 2924 | Conformationally disordered chains (Liquid-crystalline phase) |
| CH₂ Symmetric Stretch | > 2852 | Conformationally disordered chains (Liquid-crystalline phase) |
| Amide I | ~1650 and ~1620 (split) | Strong intermolecular hydrogen bonding between headgroups |
In Vitro and Preclinical Model Systems in Research
Lipid Membrane Models for Skin Barrier Research
The creation of realistic stratum corneum (SC) lipid mimetic systems is the first step in understanding the role of specific ceramides (B1148491) like N-Lignoceroyl-DL-dihydrosphingosine. These models are typically composed of ceramides, cholesterol, and free fatty acids, which are the major lipid classes found in the SC. opendermatologyjournal.com The ratio of these components is crucial and is often formulated to be approximately equimolar to mimic the native environment. opendermatologyjournal.com
Researchers construct these models by dissolving the lipid components, including this compound (often referred to as Ceramide NdS in literature), in an organic solvent mixture and then applying them to a support or allowing them to self-assemble in an aqueous environment. researchgate.net Techniques such as small-angle X-ray scattering (SAXS) and Fourier-transform infrared spectroscopy (FTIR) are then used to characterize the resulting lipid structures. nih.govnih.gov These methods help confirm the formation of lamellar phases, which are characteristic of the SC's lipid organization, and assess the lateral packing and conformational order of the lipid chains. nih.govnih.gov The goal is to create a model that accurately reflects the "brick and mortar" structure of the stratum corneum, where corneocytes are the "bricks" and the intercellular lipid matrix, containing ceramides like this compound, acts as the "mortar". researchgate.net
| Component | Typical Molar Ratio | Function in Model |
| Ceramides (including this compound) | ~1 | Key structural component, influences lamellar phase formation and barrier properties. opendermatologyjournal.com |
| Cholesterol | ~1 | Modulates membrane fluidity and packing, crucial for the formation of specific lamellar phases. opendermatologyjournal.comnih.gov |
| Free Fatty Acids | ~1 | Contributes to the overall lipid matrix and interacts with ceramides and cholesterol to form organized structures. opendermatologyjournal.com |
| Cholesterol Sulfate | Minor component | Can be included to more closely mimic the native SC lipid composition. mdpi.com |
The lipids of the stratum corneum are organized into distinct lamellar phases, primarily the short periodicity phase (SPP) and the long periodicity phase (LPP). mdpi.com X-ray diffraction is a key technique used to investigate this lamellar organization in model membranes. mdpi.comresearchgate.net The repeat distance, or periodicity, of these lamellar phases provides insight into the arrangement of the lipid layers. researchgate.net
| Lamellar Phase | Typical Repeat Distance (d) | Significance in SC Models |
| Short Periodicity Phase (SPP) | ≈ 5-6 nm | A fundamental lamellar structure observed in many SC lipid models. mdpi.com |
| Long Periodicity Phase (LPP) | ≈ 12-14 nm | Considered unique to the SC and crucial for optimal barrier function. researchgate.netmdpi.com |
| Medium Lamellar Phase (MLP) | ~10.6 nm | Can form in the absence of certain key ceramides. researchgate.net |
| Very Long Lamellar Phase (VLLP) | > 15 nm | Can also form in the absence of certain key ceramides. researchgate.net |
A primary function of the stratum corneum is to act as a permeability barrier, preventing excessive water loss and the entry of harmful substances. nih.gov Model systems containing this compound are used to assess how this specific ceramide contributes to this barrier function. Permeability is often evaluated using Franz diffusion cells, which measure the flux of a marker molecule across the model membrane. vulcanchem.com
Research has demonstrated that the inclusion of this compound in these models helps to stabilize the orthorhombic packing of the lipid chains. vulcanchem.com This tight packing is associated with reduced permeability and a more effective barrier. In fact, models incorporating this ceramide have shown a significant reduction in transepidermal water loss (TEWL) compared to those with shorter-chain ceramides. vulcanchem.com The specific structure of the sphingoid base and the acyl chain length are critical factors influencing the permeability of these model membranes. nih.gov Studies have shown that even subtle changes, such as the presence of a double bond or a hydroxyl group in the ceramide structure, can have a significant impact on the barrier properties of the model system. mdpi.comnih.gov
Cell-Free Systems for Biosynthesis and Enzymatic Activity Studies
Cell-free systems provide a powerful tool for studying the biosynthesis of ceramides and the activity of the enzymes involved, without the complexity of a whole-cell environment. escholarship.orgresearchgate.net These systems allow for the direct investigation of specific biochemical pathways. escholarship.org
The biosynthesis of dihydrosphingosine, the backbone of this compound, has been studied in cell-free preparations from organisms like the yeast Hansenula ciferri. nih.govnih.gov These studies have identified the necessary substrates and cofactors, such as palmitoyl-CoA, serine, pyridoxal (B1214274) phosphate, and NADP, for the synthesis of this crucial precursor. nih.gov In mammalian systems, ceramide synthases (CerS) are the enzymes responsible for attaching the fatty acyl-CoA, in this case, lignoceroyl-CoA, to the dihydrosphingosine base. vulcanchem.com Specifically, CerS2 and CerS4 have shown a preference for very-long-chain acyl-CoAs like lignoceroyl-CoA. vulcanchem.com Kinetic studies using murine brain microsomes have revealed a high affinity of these enzymes for lignoceroyl-CoA, indicating an efficient biosynthetic process. vulcanchem.com
Mechanistic Studies in Genetically Modified Cell Lines and Animal Models (Preclinical)
To further understand the in vivo relevance of this compound, researchers utilize genetically modified cell lines and animal models. These preclinical models allow for the investigation of the physiological consequences of altered ceramide composition.
Analysis of the ceramide composition in the epidermis of mice provides valuable insights into the role of different ceramide synthases and their products. nih.gov Studies have shown that CerS4 is a key regulator of skin barrier homeostasis in mice and is predominantly involved in the synthesis of ceramides with C18-C22 acyl chains. researchgate.net While CerS2 is responsible for the synthesis of very-long-chain ceramides (C20-C24), its expression in the epidermis is lower compared to CerS4. nih.govresearchgate.net The relative expression levels of these enzymes in different tissues contribute to the unique ceramide profiles observed. nih.gov For instance, in the liver, CerS2 is the most predominantly expressed ceramide synthase. nih.gov These preclinical studies help to establish a baseline for understanding how changes in the levels of specific ceramides, including those with a lignoceroyl chain, can impact skin barrier function and potentially lead to skin diseases. researchgate.net
Effects of Selective Ceramide Synthase Knockdown on Dihydroceramide (B1258172) Levels
The intricate regulation of dihydroceramide levels, including that of this compound, is profoundly influenced by the expression and activity of a family of six ceramide synthases (CerS). Each CerS isoform exhibits a preference for acyl-CoAs of specific chain lengths, thereby controlling the diversity of ceramide and dihydroceramide species within a cell. Research employing selective knockdown of these enzymes using small interfering RNA (siRNA) in various cell models has illuminated the specific contributions of each CerS to the dihydroceramide pool and revealed a complex network of compensatory regulation.
In human breast adenocarcinoma MCF-7 cells, the targeted downregulation of individual ceramide synthases leads to distinct and sometimes unexpected alterations in the profiles of numerous sphingolipid species. nih.gov This is largely due to a robust counter-regulation among the CerS genes themselves; the knockdown of one synthase often results in the increased expression of others. nih.gov This compensatory mechanism highlights the cell's effort to maintain lipid homeostasis.
Notably, the knockdown of Ceramide Synthase 2 (CerS2), which is primarily responsible for the synthesis of very-long-chain (VLC) ceramides (C22-C24), has a significant impact on the levels of corresponding dihydroceramides. nih.govnih.gov As this compound is a C24:0 dihydroceramide, its synthesis is intrinsically linked to CerS2 activity. Studies have demonstrated that siRNA-mediated silencing of CerS2 in MCF-7 cells leads to a marked decrease in very-long-chain ceramides. nih.gov This reduction extends to the dihydroceramide precursors.
Conversely, the knockdown of CerS2 can trigger an increase in the expression of other synthases, such as CerS5 and CerS6, which are responsible for producing long-chain (e.g., C16) ceramides. nih.gov This shift in synthase expression leads to a corresponding increase in the levels of shorter-chain dihydroceramides and ceramides. For instance, in MCF-7 cells with CerS2 knockdown, there is an observed upregulation of long-chain and medium-long-chain sphingolipids. researchgate.net
The following table summarizes the observed effects of selective ceramide synthase knockdown on dihydroceramide levels based on research findings in MCF-7 cells.
| Ceramide Synthase Knockdown | Primary Acyl-CoA Specificity | Effect on Very-Long-Chain Dihydroceramides (e.g., this compound) | Compensatory Effects on Other Dihydroceramides | Reference |
| CerS2 | C22-C24 | Significant Decrease | Increase in long-chain (e.g., C16) and medium-long-chain dihydroceramides | nih.govresearchgate.net |
| CerS6 | C16 | No direct decrease; may indirectly influence through compensatory mechanisms | Decrease in C16:0-dihydroceramide and an increase in non-C16:0 sphingolipids | nih.gov |
These findings underscore the central role of CerS2 in the biosynthesis of this compound. The selective knockdown of this enzyme provides a powerful tool for researchers to modulate the levels of this specific dihydroceramide and to study its downstream biological functions. The compensatory upregulation of other CerS isoforms following CerS2 knockdown further reveals the complexity and adaptability of sphingolipid metabolism.
Molecular and Cellular Mechanisms in Disease Contexts Non Clinical Human Data
Dysregulation of Dihydroceramide (B1258172) Levels and Sphingolipid Homeostasis
The balance of sphingolipids, including the ratio of dihydroceramides to ceramides (B1148491), is crucial for maintaining cellular health. nih.gov Dihydroceramides are precursors to ceramides in the de novo sphingolipid synthesis pathway, a fundamental process occurring in the endoplasmic reticulum. nih.gov The conversion of dihydroceramide to ceramide is catalyzed by the enzyme dihydroceramide desaturase 1 (DEGS1). nih.gov
Dysregulation of this pathway, leading to an accumulation of dihydroceramides, has been observed in various non-clinical human disease models. For instance, inhibition of DEGS1 activity results in a significant increase in dihydroceramide levels. nih.gov This accumulation can disrupt the normal balance of sphingolipids, a condition implicated in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). nih.govmedrxiv.orgsemanticscholar.org In fact, elevated plasma levels of dihydroceramides have been identified as a potential predictor for the development of type 2 diabetes. researchgate.netsemanticscholar.org
In the context of liver disease, increased levels of dihydroceramides have been associated with the severity of steatosis and fibrosis in human liver samples. medrxiv.org This suggests a direct link between dihydroceramide accumulation and the progression of liver pathology. Furthermore, studies on human hepatocytes have shown that disrupting ceramide synthesis by depleting DEGS1 leads to an accumulation of sphingolipid intermediates, including dihydroceramides. nih.gov This disruption in sphingolipid homeostasis is also linked to alterations in gene expression related to lipid metabolism and cellular trafficking. nih.gov
The accumulation of dihydroceramides may also play a role in neurodegenerative diseases. nih.gov For example, elevated levels of dihydroceramides have been observed in juvenile forms of amyotrophic lateral sclerosis (ALS), suggesting that their accumulation contributes to the disease's pathology. nih.gov
Role in Skin Barrier Dysfunction at the Molecular Level
The skin's primary function as a protective barrier is largely attributed to the unique lipid composition of its outermost layer, the stratum corneum (SC). researchgate.netnih.gov This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is essential for preventing water loss and protecting against external threats. researchgate.netnih.gov N-Lignoceroyl-DL-dihydrosphingosine, as a precursor to ceramides, plays an indirect yet critical role in the formation and maintenance of this barrier.
The composition of ceramides within the stratum corneum is a key determinant of skin barrier integrity. researchgate.netjddonline.com Alterations in the types and chain lengths of ceramides are associated with various skin conditions characterized by a compromised barrier, such as atopic dermatitis and psoriasis. nih.govjddonline.comnih.gov
Studies have shown that exposure to environmental stressors like UV radiation can lead to shifts in the composition of essential ceramide subclasses, including a reduction in very long-chain acyl moieties. researchgate.netjddonline.com These changes in the ceramide profile can disrupt the highly organized lamellar structure of the lipid matrix, leading to impaired barrier function. jddonline.com The proper formation of this lamellar structure is crucial for the skin's ability to retain moisture and prevent the entry of harmful substances. nih.govnih.gov
The presence of specific ceramide species, such as those with omega-hydroxy fatty acids linked to linoleic acid (e.g., Cer[EOS]), is vital for the formation of the long periodicity phase (LPP), a unique and highly ordered lipid structure in the SC. nih.gov While this compound itself is not a direct component of this final structure, its role as a precursor ensures the availability of the necessary building blocks for these complex ceramides.
A compromised epidermal barrier, resulting from altered ceramide composition, has significant functional consequences. nih.govnih.gov It leads to increased transepidermal water loss (TEWL), a hallmark of dry and damaged skin. jcadonline.com Furthermore, a weakened barrier is more susceptible to the penetration of allergens, irritants, and pathogens, which can trigger or exacerbate inflammatory skin conditions. nih.govnih.gov
Research has demonstrated a direct correlation between the degree of barrier disruption and an increase in epidermal Langerhans cell density, suggesting an immunological response to the compromised barrier. nih.gov In conditions like atopic dermatitis, a decrease in total ceramide levels and alterations in their chain lengths are directly linked to the severity of barrier dysfunction. jcadonline.com
The process of restoring a damaged skin barrier involves the synthesis and delivery of new lipids, including ceramides, to the stratum corneum. nih.gov Therefore, the cellular machinery responsible for producing dihydroceramides and converting them to ceramides is essential for maintaining and repairing the skin's protective shield.
Sphingolipid-Mediated Cellular Signaling Pathways (General Mechanisms)
Sphingolipids and their metabolites, including dihydroceramides and ceramides, are not merely structural components of cell membranes but also potent signaling molecules involved in a multitude of cellular processes. cusabio.comnih.gov They can influence cell fate and function through complex signaling networks.
The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," plays a critical role in determining whether a cell proliferates, differentiates, or undergoes programmed cell death (apoptosis). cusabio.comnih.gov Generally, ceramides are considered pro-apoptotic molecules that can halt the cell cycle and initiate cell death pathways. nih.govnih.gov
Conversely, dihydroceramides have been shown to exhibit distinct biological activities that can either promote or inhibit cell death, depending on the cellular context. physiology.orgconsensus.app For instance, in some cancer cell lines, the accumulation of dihydroceramides has been linked to the induction of autophagy, a cellular self-degradative process that can lead to cell death. physiology.org However, there is also evidence suggesting that dihydroceramides can counteract ceramide-induced apoptosis by disrupting the formation of ceramide channels in mitochondria. nih.gov
The involvement of this compound and other dihydroceramides in these fundamental cellular processes highlights their importance in normal tissue homeostasis and the pathogenesis of diseases like cancer. physiology.orgconsensus.app
Cells employ intricate signaling pathways to respond to various forms of stress, such as oxidative stress and endoplasmic reticulum (ER) stress. nih.govnih.gov Dihydroceramides have emerged as key players in these stress response mechanisms. physiology.orgconsensus.app
Accumulation of dihydroceramides has been observed in response to oxidative stressors. nih.gov Furthermore, an increase in dihydroceramide levels can trigger ER stress and autophagy. physiology.orgphysiology.org These responses are part of the cell's adaptive machinery to cope with adverse conditions. However, if the stress is prolonged or severe, these pathways can ultimately lead to cell death. nih.gov The ability of dihydroceramides to modulate these stress responses underscores their role as critical signaling molecules in maintaining cellular and organismal health. consensus.app
Metabolic Interconnections and Molecular Disease Phenotypes
This compound is a species of dihydroceramide (dhCer), a key intermediate in the de novo synthesis of ceramides and other complex sphingolipids. nih.govmdpi.com Its metabolic network is intricate, involving several enzymes and pathways that are crucial for maintaining cellular homeostasis. nih.gov
Metabolic Pathways
The primary pathway for the synthesis of this compound is the de novo sphingolipid synthesis pathway, which primarily occurs on the cytosolic surface of the endoplasmic reticulum. mdpi.comnih.gov This process begins with the condensation of L-serine and palmitoyl-CoA to produce 3-ketosphinganine. mdpi.comnih.gov This is then reduced to dihydrosphingosine (also known as sphinganine). mdpi.comnih.gov Subsequently, a ceramide synthase (CerS) enzyme acylates dihydrosphingosine with lignoceroyl-CoA (a 24-carbon fatty acyl-CoA) to form this compound. nih.govvulcanchem.com
The final step in the main ceramide synthesis pathway is the desaturation of the dihydroceramide by dihydroceramide desaturase to form the corresponding ceramide (N-lignoceroyl-sphingosine). mdpi.comnih.gov This introduces a critical double bond into the sphingoid base backbone. nih.gov
This compound can also be part of the salvage pathway, which recycles sphingosine (B13886). nih.gov In this pathway, sphingosine is re-acylated by a ceramide synthase to form a ceramide. nih.gov While this pathway primarily generates ceramides from sphingosine, the reverse reaction, the deacylation of ceramides by ceramidases to produce sphingosine and a fatty acid, is also a key regulatory point. mdpi.com
The following table summarizes the key enzymes involved in the metabolic pathways of this compound.
| Enzyme | Pathway | Function | Cellular Location |
| Serine palmitoyltransferase (SPT) | De novo synthesis | Condenses L-serine and palmitoyl-CoA. mdpi.comnih.gov | Endoplasmic Reticulum mdpi.com |
| 3-ketodihydrosphingosine reductase (KDHR) | De novo synthesis | Reduces 3-ketosphinganine to dihydrosphingosine. mdpi.com | Endoplasmic Reticulum mdpi.com |
| Ceramide Synthase (CerS) | De novo synthesis & Salvage Pathway | Acylates dihydrosphingosine to form dihydroceramides. nih.govnih.gov | Endoplasmic Reticulum nih.gov |
| Dihydroceramide desaturase (DES) | De novo synthesis | Converts dihydroceramides to ceramides. mdpi.comnih.gov | Endoplasmic Reticulum mdpi.com |
| Ceramidase | Salvage Pathway | Hydrolyzes ceramides to sphingosine and fatty acids. mdpi.com | Various (Lysosomes, etc.) mdpi.com |
Molecular Disease Phenotypes
Alterations in the metabolism of sphingolipids, including dihydroceramides like this compound, are associated with a range of molecular disease phenotypes. These are often characterized by the accumulation or depletion of specific sphingolipid species, leading to cellular dysfunction.
Metabolic Syndrome and Diabetes: Elevated levels of certain dihydroceramides have been linked to an increased prevalence of metabolic syndrome. nih.gov Specifically, higher total dihydroceramide levels are associated with a greater likelihood of having metabolic syndrome. nih.gov The accumulation of dihydroceramides, including long-chain species, is implicated in the development of insulin (B600854) resistance, a hallmark of type 2 diabetes. mdpi.comnih.gov This is thought to occur through mechanisms of lipotoxicity, where the buildup of lipid intermediates like dihydroceramides disrupts insulin signaling pathways in muscle and other tissues. mdpi.com
Neurodegenerative Diseases: Sphingolipid metabolism is critical for the proper function of the nervous system, and its dysregulation is a feature of several neurodegenerative disorders. researchgate.net While research on the specific role of this compound is ongoing, the accumulation of various sphingolipids due to enzyme deficiencies is a known cause of lysosomal storage diseases that affect the nervous system. nih.gov For instance, deficiencies in enzymes that break down complex glycosphingolipids lead to their accumulation and subsequent neuronal damage. nih.gov
Cancer: The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate, and its dysregulation is often observed in cancer. mdpi.com While ceramides are generally considered tumor-suppressive, the role of dihydroceramides is more complex. Some studies suggest that the accumulation of dihydroceramides can contribute to cytotoxicity in tumor cells. researchgate.net The enzymes that regulate dihydroceramide levels, such as ceramide synthases, are being investigated as potential therapeutic targets in cancer. nih.govresearchgate.net
The table below outlines some of the molecular phenotypes associated with altered dihydroceramide metabolism.
| Disease Context | Molecular Phenotype | Associated Cellular/Systemic Effects |
| Metabolic Syndrome | Increased circulating dihydroceramides. nih.gov | Associated with obesity, atherogenic dyslipidemia, and impaired glucose metabolism. nih.gov |
| Type 2 Diabetes | Accumulation of dihydroceramides in muscle tissue. mdpi.com | Contributes to insulin resistance and lipotoxicity. mdpi.com |
| Neurodegenerative Diseases | Dysregulation of sphingolipid metabolism. researchgate.net | Implicated in lysosomal storage diseases and neuronal dysfunction. nih.gov |
| Cancer | Altered balance of sphingolipid metabolites. mdpi.com | Can influence cell death and survival pathways. researchgate.netresearchgate.net |
Emerging Research Directions and Future Perspectives
Elucidation of Stereoisomer-Specific Biological Roles for D- and L- N-Lignoceroyl-dihydrosphingosine
The biological function of sphingolipids is profoundly influenced by their stereochemistry. N-Lignoceroyl-DL-dihydrosphingosine is a racemic mixture, containing both the naturally occurring D-erythro isomer and the unnatural L-threo isomer. Future research is focused on dissecting the unique biological activities of each stereoisomer.
Studies using fluorescently labeled short-chain dihydroceramide (B1258172) analogs have revealed that metabolism and intracellular trafficking are highly stereoselective. The natural D-erythro isomer of C6-NBD-dihydroceramide is efficiently transported to the Golgi apparatus and metabolized into more complex dihydrosphingolipids. rug.nlnih.gov In contrast, other stereoisomers tend to accumulate in the endoplasmic reticulum, suggesting they may have different interaction partners and cellular functions. rug.nlnih.gov This differential localization implies that the trafficking of these lipids is not a random process but is likely directed by specific proteins. rug.nlnih.gov
Further research has demonstrated that stereochemistry directly impacts cellular outcomes. In studies on 2'-hydroxy-dihydroceramides, the (2'R)-isomers were found to be significantly more potent at suppressing the growth of MCF7 cancer cells than their (2'S)-counterparts. nih.gov Intriguingly, the more active (2'R)-isomers did not alter the levels of cellular ceramides (B1148491) or dihydroceramides, whereas the less active (2'S)-isomers led to an increase in these lipids. nih.gov This suggests that the D- and L-isomers of N-Lignoceroyl-dihydrosphingosine may interact with distinct cellular targets to elicit different, or even opposing, biological effects. nih.gov The physiological D-erythro configuration of dihydroceramides has been shown to be essential for maintaining the permeability barrier of the skin. nih.gov Inversion of the stereochemistry at the C-3 position resulted in disorganized lipid packing and increased membrane permeability. nih.gov
Future investigations will likely employ stereospecific synthesis of D- and L-N-Lignoceroyl-dihydrosphingosine to individually probe their effects on cellular processes such as autophagy, apoptosis, and membrane biophysics, which are known to be influenced by dihydroceramides. nih.gov
Table 1: Comparison of Biological Effects of Dihydroceramide Stereoisomers
| Feature | D-erythro (Natural) Isomer | Other Stereoisomers (e.g., L-threo) |
| Intracellular Trafficking | Transported to Golgi apparatus. rug.nlnih.gov | Accumulate in Endoplasmic Reticulum. rug.nlnih.gov |
| Metabolism | Efficiently converted to complex dihydrosphingolipids. rug.nlnih.gov | Slower or no conversion. rug.nl |
| Barrier Function | Essential for correct skin barrier function. nih.gov | Impairs membrane organization and increases permeability. nih.gov |
| Cell Growth (Cancer) | Less active in growth suppression (in 2'-OH analogs). nih.gov | More active in growth suppression (in 2'-OH analogs). nih.gov |
Advanced Structural Analysis of this compound in Complex Biological Environments
Understanding the function of this compound requires detailed knowledge of its behavior within the lipid bilayer. The absence of the 4,5-trans double bond in the sphingoid base, which distinguishes dihydroceramides from ceramides, significantly alters the biophysical properties of membranes. lipotype.com Advanced analytical techniques are being employed to study these structural and dynamic properties.
X-ray powder diffraction and infrared spectroscopy are powerful tools for investigating the organization of model skin lipid membranes containing dihydroceramides. nih.gov These studies have shown that the stereochemistry of the dihydroceramide headgroup influences lamellar phases and the proportion of tightly packed orthorhombic lipid arrangements. nih.gov The presence of ceramides is known to induce the formation of ordered, gel-like, ceramide-rich platforms in membranes, which can coalesce into larger signaling domains. nih.govmdpi.com Future studies will explore how very-long-chain dihydroceramides, such as N-Lignoceroyl-dihydrosphingosine, contribute to the formation and stability of these microdomains.
Dynamic and multidimensional Nuclear Magnetic Resonance (NMR) studies have provided evidence that the polar headgroups of modified ceramides are more extended and rigid than their non-hydroxylated counterparts. nih.gov Applying such advanced NMR techniques to this compound will be crucial to understanding how its headgroup orientation and hydrogen bonding network within the membrane interface regulate interactions with other lipids and membrane-associated proteins. This is particularly relevant as the hydrogen-bonding capability of ceramides is key to their propensity to form ordered domains. mdpi.com
Integration of Multi-Omics Data for Comprehensive Understanding of Dihydroceramide Biology
A holistic understanding of the role of this compound in health and disease requires the integration of multiple layers of biological data. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics/lipidomics, are becoming indispensable for constructing a complete picture of cellular responses. nih.govresearchgate.net
Lipidomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise, structure-specific quantification of numerous sphingolipid species, including dihydroceramides. acs.orgnih.gov By combining lipidomic data with other omics datasets, researchers can uncover novel connections between genetic regulation, protein expression, and lipid metabolism. For instance, a multi-omics analysis in human cardiomyocytes revealed that the drug empagliflozin (B1684318) modulates the levels of several lipid subclasses, notably decreasing dihydroceramides that accumulate under high-glucose conditions. nih.gov Another integrative study on Alzheimer's disease combined human brain transcriptomics, metabolomics, and lipidomics to identify dysregulation in the sphingomyelin (B164518) and ceramide metabolic pathway, highlighting it as a potential therapeutic target. nih.gov
Future research will apply these integrated strategies to specifically investigate the network surrounding this compound. By correlating its levels with gene expression profiles (e.g., of ceramide synthases and desaturases) and protein abundance in various physiological and pathological states, a data-driven understanding of its regulatory functions can be achieved. researchgate.netnih.gov
Development of Novel Research Tools for Sphingolipid Investigations
Progress in understanding sphingolipid biology is intrinsically linked to the development of new and improved analytical tools. nih.gov The complexity of the sphingolipidome, with its vast number of structurally similar and isomeric species, presents significant analytical challenges. researchgate.netresearchgate.net
Table 2: Modern Tools for Sphingolipid and Dihydroceramide Research
| Tool/Technique | Application | Key Advantage(s) | Reference(s) |
| LC-MS/MS | Comprehensive profiling and quantification of sphingolipid species. | High specificity, sensitivity, and structural accuracy for complex mixtures. | acs.orgnih.govnih.gov |
| Fragmentation Modeling | Improved accuracy in quantitative lipidomics. | Corrects for quantification bias due to structural differences, reducing reliance on individual standards. | acs.org |
| Fluorescent Analogs | Real-time tracking of lipid transport and metabolism in live cells. | Visualizes dynamic processes and subcellular localization. | rug.nlnih.govresearchgate.net |
| Chemoproteomic Profiling | Discovery of novel sphingolipid-binding proteins. | Identifies direct molecular interaction partners and cellular targets. | researchgate.net |
| Metabolically Stable Analogs | Studying specific lipid functions without metabolic interconversion. | Isolates the biological effects of the parent compound from its metabolites. | mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Simultaneous quantification of ceramides and dihydroceramides. | Provides reproducible quantification for specific applications, such as analyzing hair lipids. | researchgate.net |
Mass spectrometry (MS) is the cornerstone of modern sphingolipid analysis. nih.gov Ongoing innovations focus on improving quantification accuracy. Novel approaches that use fragmentation models can correct for structural differences between lipid species, overcoming the limitations of using a single internal standard for an entire lipid class. acs.org
To probe function in living systems, researchers are developing new chemical tools. Fluorescently-tagged sphingolipid analogs, such as NBD-sphinganine, allow for the visualization of metabolic flux and subcellular dynamics. researchgate.net Furthermore, the synthesis of metabolically stable ceramide analogs, which cannot be converted to other complex sphingolipids, provides a way to study the intrinsic functions of the ceramide backbone. mdpi.com Chemoproteomic strategies are also emerging as a powerful method for identifying the full spectrum of sphingolipid-interacting proteins within a cell, opening up new avenues for understanding their global cellular interplay. researchgate.net The continued development of these and other novel tools will be paramount to fully deciphering the specific roles of this compound.
Q & A
Q. What are the established methods for synthesizing and characterizing N-Lignoceroyl-DL-dihydrosphingosine in laboratory settings?
Methodological Answer:
- Synthesis involves coupling lignoceric acid (C24:0) to DL-dihydrosphingosine via N-acylation, typically using carbodiimide-based activation under anhydrous conditions.
- Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H and ¹³C NMR to verify acyl chain integration) and mass spectrometry (MS) for molecular weight validation.
- Purity assessment should employ high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify residual solvents or unreacted precursors .
Q. How can researchers design experiments to evaluate the baseline biological activity of this compound in membrane models?
Methodological Answer:
- Use lipid bilayer models (e.g., liposomes) to study membrane integration via fluorescence anisotropy or differential scanning calorimetry (DSC) to assess thermal stability.
- Apply Langmuir-Blodgett troughs to measure surface pressure-area isotherms, evaluating how the compound alters membrane rigidity or phase behavior.
- Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to optimize experimental scope and translational relevance .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., pro-apoptotic vs. anti-inflammatory effects) of this compound?
Methodological Answer:
- Conduct a systematic review adhering to Cochrane guidelines, including predefined inclusion/exclusion criteria to minimize selection bias .
- Quantify heterogeneity using the I² statistic to assess variability across studies. Values >50% indicate substantial heterogeneity, necessitating subgroup analysis (e.g., cell type, concentration range) or random-effects meta-regression .
- Validate conflicting findings through dose-response assays and standardized cell culture conditions (e.g., serum-free media to eliminate confounding factors) .
Q. How can mechanistic studies elucidate the role of this compound in sphingolipid-mediated signaling pathways?
Methodological Answer:
- Employ CRISPR/Cas9 knockout models of key enzymes (e.g., ceramide synthases) to isolate the compound’s metabolic fate and downstream targets.
- Use stable isotope tracing (e.g., ¹³C-labeled lignoceric acid) paired with liquid chromatography-tandem MS (LC-MS/MS) to track metabolic flux in real time.
- Structure the research question using the PICO framework: P opulation (specific cell lines), I ntervention (compound treatment), C omparison (untreated or ceramide-treated controls), O utcome (e.g., caspase activation, cytokine profiling) .
Q. What experimental designs are optimal for studying the stereospecific effects of DL-dihydrosphingosine vs. its N-acylated derivatives?
Methodological Answer:
- Separate enantiomers using chiral chromatography and compare their biophysical properties (e.g., critical micelle concentration via tensiometry).
- Perform molecular dynamics simulations to evaluate how the lignoceroyl chain length influences membrane microdomain partitioning.
- Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to ensure methodological rigor in comparative studies .
Methodological Frameworks for Rigorous Inquiry
Q. How can researchers ensure their study on this compound addresses novel gaps in sphingolipid biology?
Methodological Answer:
- Conduct a scoping review to map existing literature, identifying underexplored areas (e.g., cross-talk with glycerophospholipid pathways).
- Use the FINER criteria to evaluate novelty: Prioritize questions that challenge existing paradigms, such as the compound’s role in non-canonical autophagy .
- Validate hypotheses through pilot studies using RNA sequencing to identify differentially expressed genes post-treatment, followed by pathway enrichment analysis .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?
Methodological Answer:
- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values.
- Account for intra-assay variability via mixed-effects models, especially in multi-laboratory studies.
- Report heterogeneity metrics (e.g., H statistic) if pooling data from repeated experiments, ensuring transparency in reproducibility challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
